(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

Catalog No.
S2781770
CAS No.
1212078-33-5
M.F
C11H17NO
M. Wt
179.263
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

CAS Number

1212078-33-5

Product Name

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

IUPAC Name

(1S)-1-(4-propan-2-yloxyphenyl)ethanamine

Molecular Formula

C11H17NO

Molecular Weight

179.263

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1

InChI Key

QDLPHPPYMUBDRB-VIFPVBQESA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(C)N

Solubility

not available

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, also known as a phenyl ethanamine derivative, is a compound characterized by the presence of an ethanamine group attached to a phenyl ring that is further substituted with a propan-2-yloxy group. This structure suggests potential interactions with various biological systems due to the amine and ether functionalities, which may influence its pharmacological properties.

The chemical behavior of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
  • Acid-Base Reactions: The amine can act as a base, accepting protons under acidic conditions.
  • Oxidation-Reduction Reactions: The compound may undergo oxidation, particularly if the amine is oxidized to form an imine or other nitrogen-containing species

    The biological activity of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine has been associated with various pharmacological effects. Compounds with similar structures often exhibit:

    • Antidepressant Activity: Many phenethylamines are known for their psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine.
    • Neuroprotective Effects: Some studies suggest that derivatives of phenethylamines can protect neurons from damage in neurodegenerative diseases .
    • Antioxidant Properties: The compound may exhibit antioxidant activity, neutralizing free radicals and reducing oxidative stress in biological systems .

Several synthesis routes can be employed to produce (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine:

  • Alkylation of Phenethylamine: Starting from phenethylamine, an alkylation reaction using propan-2-ol in the presence of a base can yield the desired ether functionality.
  • Reduction Reactions: The conversion of appropriate ketones or aldehydes into the corresponding amines via reduction processes can also be utilized.
  • Grignard Reactions: Using Grignard reagents to introduce the propan-2-yloxy group onto a suitable aryl halide can be another effective method .

The applications of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine span various fields:

  • Pharmaceuticals: Its potential antidepressant and neuroprotective properties make it a candidate for drug development targeting mood disorders and neurodegeneration.
  • Research Tools: It may serve as a molecular probe in studies investigating the mechanisms of action of similar compounds on neurotransmitter systems.
  • Cosmetics and Nutraceuticals: Given its antioxidant properties, it could be explored for use in cosmetic formulations aimed at skin protection and anti-aging .

Interaction studies involving (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine typically focus on its binding affinity to various receptors:

  • Serotonin Receptors: Investigations into how this compound interacts with serotonin receptors could elucidate its potential antidepressant effects.
  • Dopamine Receptors: Understanding its interaction with dopamine receptors may provide insights into its psychoactive properties.

Studies employing computational methods like molecular docking have been used to predict these interactions, aiding in the design of more effective derivatives .

Similar Compounds

Several compounds share structural similarities with (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
4-HydroxyphenethylamineHydroxyl group on phenyl ringAntidepressant effects, similar mechanism
3-MethoxyphenethylamineMethoxy group instead of propoxyNeuroprotective effects
4-MethylphenethylamineMethyl substitution on phenyl ringPsychoactive properties
2-(4-Methylphenyl)ethanamineMethyl substitution at different positionPotentially distinct receptor interactions

Each compound exhibits unique pharmacological profiles due to variations in substituent groups and their positions on the aromatic ring, influencing their biological activities and interactions within biological systems.

XLogP3

2

Dates

Modify: 2023-08-17

Explore Compound Types